molecular formula C9H8BrN3O2 B13686710 Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13686710
M. Wt: 270.08 g/mol
InChI Key: XJGKDIJPMMVEEY-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazolopyridine core. Finally, esterification with methanol in the presence of a suitable catalyst completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazolopyridine core can be oxidized or reduced under specific conditions to modify its electronic properties.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted triazolopyridine derivatives.

    Oxidation Products: Oxidized forms of the triazolopyridine core.

    Reduction Products: Reduced forms of the triazolopyridine core.

    Hydrolysis Products: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and chemical biology applications, offering opportunities for the development of novel therapeutic agents and chemical probes .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-5-11-12-8-3-6(9(14)15-2)7(10)4-13(5)8/h3-4H,1-2H3

InChI Key

XJGKDIJPMMVEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C(=C2)C(=O)OC)Br

Origin of Product

United States

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